2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
Description
2-(4-Chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is a quinoline-based small molecule characterized by a 4-chlorophenyl substituent at the quinoline C2 position and a pyridin-4-ylmethyl carboxamide group at C3.
Properties
Molecular Formula |
C22H16ClN3O |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H16ClN3O/c23-17-7-5-16(6-8-17)21-13-19(18-3-1-2-4-20(18)26-21)22(27)25-14-15-9-11-24-12-10-15/h1-13H,14H2,(H,25,27) |
InChI Key |
HJSLDFVETRAXKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Quinoline Core: Starting with an aniline derivative, the quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.
Attachment of the Pyridin-4-ylmethyl Group: The final step involves the coupling of the quinoline derivative with pyridin-4-ylmethylamine through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, potentially leading to dihydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Antimalarial Activity
One of the most significant applications of this compound is its antimalarial properties. Research indicates that derivatives of quinoline-4-carboxamide, including this compound, exhibit potent activity against Plasmodium falciparum, the causative agent of malaria.
Case Study: Preclinical Development
A study highlighted the progression of a related quinoline-4-carboxamide compound (DDD107498) to preclinical development due to its favorable pharmacokinetic properties and efficacy against multiple life-cycle stages of the malaria parasite. The compound demonstrated excellent oral efficacy in mouse models, with effective doses below 1 mg/kg .
Anticancer Applications
In addition to its antimalarial effects, this compound has also been investigated for its anticancer potential. Quinoline derivatives have shown promise in targeting various cancer types, including breast cancer.
Biological Evaluation
A study synthesized and evaluated novel quinoline-4-carboxamide derivatives for their anti-breast cancer activity. The results indicated that these compounds could effectively inhibit cancer cell proliferation, demonstrating their potential as therapeutic agents in oncology .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Research has shown that modifications to the side chains can significantly influence biological activity. For instance, variations in substituents on the quinoline ring can enhance potency against specific targets while minimizing toxicity .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Position 2 Substituents
- 4-Chlorophenyl (Target Compound) : Enhances lipophilicity (logP ~6.7, inferred from similar compounds) and may improve membrane permeability. The chlorine atom stabilizes aromatic interactions via electron-withdrawing effects .
- 4-Ethylphenyl () : Increases steric bulk and hydrophobicity (logP = 6.7), which may enhance binding to hydrophobic protein pockets .
- Pyridin-3-yl () : Introduces a basic nitrogen, enabling pH-dependent solubility and hydrogen bonding with targets .
Carboxamide Substituents
Physicochemical Properties
Key Structural and Functional Insights
- Chlorine vs. Heterocycles : The 4-chlorophenyl group in the target compound provides a balance of lipophilicity and electronic effects, contrasting with furan’s polarity () or pyridyl’s basicity ().
- Carboxamide Flexibility: The pyridin-4-ylmethyl group offers a rigid, planar structure compared to flexible alkylamines (e.g., 3-(dimethylamino)propyl in ), which may influence binding kinetics .
Biological Activity
2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications. The information is synthesized from various research studies and reviews.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C19H16ClN3O
- Molecular Weight : 343.80 g/mol
The presence of the chlorophenyl and pyridinyl groups contributes to its biological activity, particularly in targeting specific receptors and enzymes.
Research indicates that 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide exhibits multiple mechanisms of action, including:
- Inhibition of Protein Kinases : The compound has shown inhibitory effects on various protein kinases, which are crucial in cell signaling pathways involved in cancer progression.
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains, suggesting potential use as an antibacterial agent.
- Anticancer Properties : The compound has been evaluated for its anticancer activity against several cancer cell lines, showing promising results in inhibiting cell proliferation.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide:
Case Studies
- Antiplasmodial Activity : A study highlighted the compound's effectiveness against Plasmodium falciparum, with an EC50 value of 120 nM, indicating moderate potency. Further optimization led to compounds with lower nanomolar potency and improved pharmacokinetic properties suitable for oral administration .
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. The IC50 values ranged from 0.67 µM to 1.18 µM, showing significant potential for development as an anticancer agent .
- Antimicrobial Effects : The compound was tested against a panel of bacteria, demonstrating notable antimicrobial activity that could be leveraged in developing new antibiotic therapies .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves:
Quinoline core formation via cyclization of substituted anilines with ketones or aldehydes under acidic conditions.
Amide coupling between the quinoline-4-carboxylic acid derivative and pyridin-4-ylmethylamine using coupling agents like PyBOP or HATU.
Optimization includes solvent selection (DMF, DCM), temperature control (room temp to reflux), and catalyst use (e.g., DIPEA). Reaction progress is monitored via TLC and HPLC .
Q. How is structural integrity confirmed post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and backbone structure.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight.
- HPLC/GC : Purity (>95%) is assessed using reverse-phase chromatography with UV detection .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodology :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
Include dose-response curves and positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be elucidated for anticancer targets?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., halogen position, pyridine ring substitution) and compare activities.
- Molecular Docking : Predict binding modes to kinases (e.g., EGFR, VEGFR) using software like AutoDock.
- Data Analysis : Correlate substituent effects with IC values. For example, 4-chlorophenyl enhances kinase binding vs. 3-fluorophenyl (IC: 0.5 μM vs. 2.1 μM) .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodology :
- Assay Standardization : Compare cell lines, incubation times, and compound concentrations.
- Orthogonal Validation : Use enzymatic assays (e.g., kinase inhibition) alongside cell-based assays.
- Meta-Analysis : Aggregate data from structural analogs (e.g., methoxy vs. chloro substituents) to identify trends .
Q. What experimental approaches are used to determine the compound’s mechanism of action?
- Methodology :
- Enzyme Inhibition Assays : Measure activity against purified targets (e.g., topoisomerase II) via fluorescence-based kits.
- Proteomics : SILAC or label-free quantification to identify differentially expressed proteins in treated cells.
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest .
Q. How is solubility optimized for in vivo studies?
- Methodology :
- Co-solvents : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in saline).
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability.
- Salt Formation : Synthesize hydrochloride salts for improved aqueous solubility .
Key Notes
- Contradictory Data : Variations in IC values may arise from differences in assay protocols (e.g., serum concentration in cell media) .
- Advanced Synthesis : Microwave-assisted synthesis reduces reaction time from 24h to 2h with comparable yields (75% vs. 70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
